molecular formula C11H13N3O2S B15066119 4-Amino-N,N-dimethylquinoline-6-sulfonamide

4-Amino-N,N-dimethylquinoline-6-sulfonamide

Cat. No.: B15066119
M. Wt: 251.31 g/mol
InChI Key: NCXWYBCODGLAQH-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethylquinoline-6-sulfonamide is a chemical compound with the molecular formula C11H13N3O2S It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N-dimethylquinoline-6-sulfonamide typically involves the sulfonation of 4-aminoquinoline followed by N,N-dimethylation. The reaction conditions often require the use of sulfonating agents such as sulfuric acid or chlorosulfonic acid, and dimethylating agents like dimethyl sulfate or methyl iodide. The process may involve multiple steps, including purification and isolation of intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N-dimethylquinoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroquinoline derivatives, while reduction can produce sulfinamide derivatives.

Scientific Research Applications

4-Amino-N,N-dimethylquinoline-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N,N-dimethylquinoline-6-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: A precursor in the synthesis of 4-Amino-N,N-dimethylquinoline-6-sulfonamide.

    N,N-Dimethylquinoline: A related compound with similar structural features.

    Sulfonamide Derivatives: Compounds with similar sulfonamide functional groups.

Uniqueness

This compound is unique due to its combination of the quinoline ring system with both amino and sulfonamide functional groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

4-amino-N,N-dimethylquinoline-6-sulfonamide

InChI

InChI=1S/C11H13N3O2S/c1-14(2)17(15,16)8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,1-2H3,(H2,12,13)

InChI Key

NCXWYBCODGLAQH-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)N

Origin of Product

United States

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